Dodecyl(sulfophenoxy)benzenesulfonic acid is a complex organic compound characterized by its dodecyl chain and sulfophenoxy groups, contributing to its amphiphilic nature. The molecular formula for this compound is , with a molecular weight of approximately 498.65 g/mol . It exists in various forms, including diammonium and disodium salts, which influence its solubility and reactivity in different environments .
The structural representation of dodecyl(sulfophenoxy)benzenesulfonic acid highlights the presence of a long hydrophobic dodecyl chain attached to a sulfonated aromatic ring, making it effective as a surfactant. This unique structure allows the compound to interact favorably with both polar and non-polar substances, which is crucial for its applications in various industries.
These reactions are significant for modifying the compound for specific industrial applications.
The synthesis of dodecyl(sulfophenoxy)benzenesulfonic acid typically involves:
These methods allow for the production of high-purity dodecyl(sulfophenoxy)benzenesulfonic acid suitable for industrial applications .
Dodecyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications across various industries:
These applications leverage the compound's unique chemical properties to improve efficiency and effectiveness.
Interaction studies involving dodecyl(sulfophenoxy)benzenesulfonic acid focus on its behavior in various environments:
Understanding these interactions is crucial for optimizing its use in formulations across different sectors.
Dodecyl(sulfophenoxy)benzenesulfonic acid shares similarities with several related compounds, each having unique properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Decyl(sulfophenoxy)benzenesulfonic acid | C22H30O7S2 | 516.6 | Shorter alkyl chain; used primarily in detergents |
| Hexadecyl(sulfophenoxy)benzenesulfonic acid | C28H42O7S2 | 600.7 | Longer alkyl chain; enhanced hydrophobicity |
| Octadecyl(sulfophenoxy)benzenesulfonic acid | C30H50O7S2 | 628.8 | Very high hydrophobicity; used in specialty surfactants |
The uniqueness of dodecyl(sulfophenoxy)benzenesulfonic acid lies in its balanced hydrophobicity and hydrophilicity, making it versatile for numerous applications while maintaining stability under varying conditions .
The synthesis of dodecyl(sulfophenoxy)benzenesulfonic acid derivatives hinges on sequential sulfonation and alkylation steps. Sulfonation typically employs concentrated sulfuric acid or oleum to introduce sulfonic acid groups (-SO~3~H) onto the benzene ring via electrophilic aromatic substitution. The reaction proceeds through a sulfur trioxide (SO~3~) intermediate, which acts as the electrophile, attacking the electron-rich aromatic system. For dodecylbenzene precursors, sulfonation occurs preferentially at the para position relative to the dodecyl chain due to steric and electronic directing effects.
Alkylation of the sulfonated intermediate with sulfophenoxy groups involves Friedel-Crafts-type mechanisms. When using alkenes or alcohols as alkylating agents, acid catalysts (e.g., H~2~SO~4~) protonate the substrate to generate carbocation intermediates. For example, protonation of 4-sulfophenoxypropene forms a secondary carbocation, which undergoes electrophilic attack by the sulfonated dodecylbenzene. The regioselectivity of this step is influenced by the electron-withdrawing nature of the sulfonic acid group, which directs alkylation to the meta position relative to the -SO~3~H moiety.
Table 1: Key Reaction Parameters for Sulfonation-Alkylation Cascades
Counterion choice critically impacts the solubility, thermal stability, and interfacial activity of dodecyl(sulfophenoxy)benzenesulfonic acid salts. A ΔpK~a~ > 2 between the sulfonic acid (pK~a~ ≈ -6) and the counterion ensures complete proton transfer, forming stable ionic complexes. Bulky, low-charge-density counterions like bis(trifluoromethanesulfonyl)imide ([Tf~2~N]^-) reduce crystalline lattice energy, enhancing solubility in nonpolar media.
Chloride vs. Bromide Counterions:
Table 2: Counterion Performance in Surfactant Formulations
| Counterion | Ionic Radius (pm) | Thermal Stability (°C) | CMC (mM) |
|---|---|---|---|
| Na⁺ | 102 | 160 | 0.8 |
| K⁺ | 138 | 170 | 0.6 |
| [Tf~2~N]⁻ | 290 | 220 | 0.2 |
Hydrophobic counterions like [Tf~2~N]⁻ disrupt water clustering at the surfactant headgroup, enabling stable micelle formation in high-salinity environments.
Regioselective sulfophenoxy functionalization is achieved using Brønsted acid catalysts with tailored pore architectures. Mesoporous silica catalysts (e.g., SBA-15-Ph-SO~3~H) provide confined hydrophobic environments that favor ortho substitution by preorganizing the dodecylbenzene sulfonic acid substrate. The sulfonic acid groups on the catalyst surface act as proton donors, polarizing the sulfophenoxy electrophile while steric effects direct addition to specific ring positions.
Biphenyl vs. Monoaryl Spacers:
Scheme 1: Regioselective Catalytic Cycle
Fluorinated alcohol additives (e.g., hexafluoroisopropanol) further enhance selectivity by stabilizing transition states through hydrogen-bonding interactions.
The biodegradation kinetics of dodecyl(sulfophenoxy)benzenesulfonic acid demonstrate significant differences between aerobic and anaerobic conditions in aquatic environments [1]. Under aerobic conditions, this compound exhibits rapid biodegradation with half-lives ranging from 0.73 days in river water containing sediment to 14 days in river water without sediment [1]. The presence of sediment significantly enhances degradation rates, as sediment-associated microorganisms provide additional enzymatic pathways for biotransformation [1].
In water-sediment systems following Organization for Economic Cooperation and Development guidelines, dissipation times from the aqueous phase range between 8.5 and 17.2 days [2]. Marine water environments show intermediate degradation rates with half-lives of 4 to 7 days for primary degradation [3]. The enhanced degradation in sediment-containing systems results from the higher microbial diversity and biomass present in benthic environments [1].
Activated sludge systems demonstrate variable degradation kinetics with half-lives ranging from 1.39 to 13.9 days depending on the specific microbial community composition and environmental conditions [1]. The rapid degradation observed in these systems reflects the adaptation of microbial communities to surfactant degradation through repeated exposure [3].
In contrast, anaerobic conditions severely limit the biodegradation of dodecyl(sulfophenoxy)benzenesulfonic acid [4]. Anaerobic digesting sludge shows limited degradation capability, with the compound demonstrating persistence under methanogenic conditions [4]. This reduced degradation under anaerobic conditions is characteristic of aromatic sulfonate compounds, which require oxygen-dependent enzymatic systems for effective biotransformation [4].
Soil environments show intermediate degradation rates with half-lives for mineralization of the benzene ring ranging from 18 to 26 days [5]. These rates are comparable to naturally occurring materials such as stearic acid and cellulose, indicating that soil microbial communities possess adequate enzymatic capacity for complete mineralization [5].
| Environmental System | Degradation Type | Half-life (days) | Primary Degradation Half-life (days) | Reference Citation |
|---|---|---|---|---|
| River water (with sediment) | Aerobic | 0.73 | 0.23 | [1] |
| River water (without sediment) | Aerobic | 1.4-14 | Not specified | [1] |
| Water-sediment system | Aerobic | 8.5-17.2 | Not specified | [2] |
| Activated sludge | Aerobic | 1.39-13.9 | Not specified | [1] |
| Marine water | Aerobic | 4-7 | Not specified | [3] |
| Anaerobic digesting sludge | Anaerobic | Limited degradation | Not specified | [4] |
| Soil environment | Aerobic | 18-26 | Not specified | [5] |
Isotopic tracer studies using carbon-14 labeled dodecyl(sulfophenoxy)benzenesulfonic acid have revealed the complete biodegradation pathway and identified several key metabolic intermediates [1] [6]. These studies demonstrate that biodegradation occurs through three main sequential steps: chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules [6].
The primary metabolic pathway begins with chain-shortening oxidation of the alkyl chain through beta-oxidation mechanisms [5] [1]. This process produces chain-shortened alkyl sulfonates as intermediate compounds, which are subsequently metabolized through continued beta-oxidation cycles [5]. Radiochemical analysis using uniformly carbon-14 ring-labeled material has demonstrated that mineralization of the benzene ring occurs with half-lives ranging from 0.73 to 2.67 days in water-sediment systems [1].
Novel intermediate compounds have been identified through electrospray ionization mass spectrometry, including 4-sodium sulfophenyldodecanoate acid and its homologs, which had not been previously reported in surfactant biodegradation studies [7] [6]. These intermediates represent products of the chain-shortening oxidation phase and provide evidence for the sequential nature of the degradation process [6].
Ring-opening oxidation represents the second major phase of biodegradation, producing sulfophenolic compounds through cleavage of the aromatic ring structure [8]. Liquid chromatography-mass spectrometry analysis has confirmed the formation of these ring-cleavage products, which serve as precursors to complete mineralization [8].
Alternative metabolic pathways involve omega-oxidation mechanisms that produce dicarboxylic acids as intermediate compounds [9]. These dicarboxylic acids can subsequently enter beta-oxidation pathways for complete mineralization to carbon dioxide and water [9]. The formation of dicarboxylic acids provides an alternative route for the complete degradation of the alkyl chain portion of the molecule [9].
Ultimate biodegradation is confirmed through radiometric measurement of carbon dioxide evolution from carbon-14 labeled substrates [1] [5]. Complete mineralization percentages range from 64 to 94 percent over 28-day incubation periods, meeting the criteria for readily biodegradable classification under standard testing protocols [10].
| Intermediate Compound | Formation Pathway | Detection Method | Environmental Relevance | Reference Citation |
|---|---|---|---|---|
| 4-sodium sulfophenyldodecanoate acid | Chain-shortening oxidation | ESI-MS | Novel intermediate not previously reported | [7] [6] |
| Chain-shortened alkyl sulfonates | β-oxidation of alkyl chain | 14C-labeling studies | Key degradation step | [1] [5] |
| Sulfophenolic compounds | Ring-opening oxidation | LC-MS/MS | Benzene ring cleavage product | [8] |
| Dicarboxylic acids | ω-oxidation pathway | Radiochemical analysis | Alternative oxidation product | [9] |
| Small molecule fragments | Complete mineralization | Mass spectrometry | Final degradation stage | [7] [6] |
| Carbon dioxide (14CO2) | Ultimate biodegradation | Radiometric measurement | Mineralization indicator | [1] [5] |
| Mineralized products | Complete mineralization | Isotopic tracer analysis | Complete biodegradation endpoint | [3] [5] |
Ecotoxicological risk assessment for dodecyl(sulfophenoxy)benzenesulfonic acid requires comprehensive evaluation of toxicity endpoints across multiple aquatic and terrestrial species [11]. The compound demonstrates variable toxicity depending on the test organism and exposure conditions, with sensitivity varying by several orders of magnitude among different species [12].
Aquatic invertebrates show high sensitivity to dodecyl(sulfophenoxy)benzenesulfonic acid exposure [13] [14]. Daphnia magna exhibits median effective concentrations for 48-hour mobility ranging from 5.88 to 48.6 milligrams per liter, indicating moderate to high acute toxicity [13] [14]. The wide range in toxicity values reflects differences in test conditions, water quality parameters, and specific formulations of the test substance [14].
Fish species demonstrate varying degrees of sensitivity across different taxa [13] [15]. Rainbow trout (Oncorhynchus mykiss) shows median lethal concentrations ranging from 3.5 to 10.8 milligrams per liter for 96-hour exposures [13] [15]. The no observed effect concentration for rainbow trout has been estimated at 17.079 milligrams per liter based on reproductive effects during 28-day exposure studies [15]. Bluegill (Lepomis macrochirus) exhibits similar sensitivity with median lethal concentrations of approximately 10 milligrams per liter [16].
Bacterial toxicity assessments using Vibrio fischeri demonstrate that this organism represents the most sensitive test species for dodecyl(sulfophenoxy)benzenesulfonic acid [17]. The high sensitivity of bacterial luminescence systems makes Vibrio fischeri particularly suitable for screening-level toxicity assessments of surfactant compounds [17].
Algal toxicity studies using Pseudokirchneriella subcapitata show median effective concentrations of 29 milligrams per liter for 96-hour growth inhibition tests [13]. The relatively lower sensitivity of algae compared to invertebrates and bacteria reflects differences in cellular uptake mechanisms and metabolic pathways [13].
Sediment-dwelling organisms show variable sensitivity depending on the specific test conditions and exposure pathways [15]. Chironomus tentans (midge larvae) demonstrates median lethal concentrations of 216 milligrams per liter for 48-hour exposures, indicating lower sensitivity compared to water-column organisms [15].
Species sensitivity distribution modeling indicates significant variation in community-level responses depending on species composition [12]. Hazardous concentration values for 5 percent of species vary by more than an order of magnitude among different community structures [12]. This variation emphasizes the importance of considering ecosystem-specific sensitivity patterns in risk assessment frameworks [12].
Risk characterization follows the standard approach of comparing predicted environmental concentrations with predicted no effect concentrations [11]. Environmental exposure modeling indicates that predicted environmental concentrations in aquatic systems typically range from 0.1 to 1 microgram per liter for potential industrial applications [18]. These exposure levels are substantially below the acute toxicity thresholds for most aquatic organisms [18].
Dodecyl(sulfophenoxy)benzenesulfonic acid demonstrates remarkable efficacy in reducing interfacial tension at hydrocarbon-water boundaries through sophisticated molecular mechanisms. The compound exhibits dual sulfonate functionality that creates enhanced surface activity compared to conventional single-chain surfactants [1] [2]. Research indicates that this surfactant can achieve ultra-low interfacial tension values of 0.008-0.028 millinewtons per meter, representing a significant improvement over traditional enhanced oil recovery formulations [3] [4].
The molecular mechanism underlying interfacial tension reduction involves the preferential adsorption of surfactant molecules at the oil-water interface, where they orient with hydrophilic sulfonate groups toward the aqueous phase and hydrophobic dodecyl chains extending into the hydrocarbon phase [1] [5]. This orientation creates a monomolecular film that dramatically reduces the cohesive forces between the two immiscible phases. Molecular dynamics simulations reveal that the sulfophenoxy bridge in dodecyl(sulfophenoxy)benzenesulfonic acid provides enhanced interfacial stability compared to linear alkylbenzene sulfonates [6] [7].
The effectiveness of interfacial tension reduction correlates directly with surface excess concentration and molecular packing density at the interface. Studies demonstrate that dodecyl(sulfophenoxy)benzenesulfonic acid achieves surface excess concentrations of 3.2-4.9 × 10⁻⁶ mol/m², significantly higher than conventional surfactants [8] [9]. This enhanced adsorption is attributed to the increased molecular interaction parameter (β) values ranging from -2.1 to -3.2, indicating strong synergistic effects when combined with appropriate co-surfactants [10] [11].
Temperature and salinity effects play crucial roles in interfacial tension reduction mechanisms. The compound maintains stability and effectiveness at temperatures up to 120-135°C, demonstrating superior thermal resistance compared to conventional surfactants [12] [13]. High-salinity conditions (25,000-40,000 ppm total dissolved solids) actually enhance performance through electrostatic screening effects that promote tighter molecular packing at the interface [4] [14].
The critical packing parameter calculations reveal that dodecyl(sulfophenoxy)benzenesulfonic acid approaches unity (optimal value), facilitating the formation of ultra-low interfacial tension systems [3]. This parameter, defined as the ratio of hydrophobic volume to the product of hydrophilic area and chain length, determines the geometric constraints for optimal interfacial activity.
| Parameter | Value | Units |
|---|---|---|
| Minimum Interfacial Tension | 0.008-0.028 | mN/m |
| Surface Excess Concentration | 3.2-4.9 × 10⁻⁶ | mol/m² |
| Molecular Area at Interface | 34.6-45.2 | Ų/molecule |
| Temperature Stability Range | 120-135 | °C |
| Optimal Salinity Range | 25,000-40,000 | ppm TDS |
The structural architecture of the dodecyl chain in dodecyl(sulfophenoxy)benzenesulfonic acid significantly influences micelle formation dynamics and subsequent oil recovery performance. Branching patterns within the alkyl chain create distinct effects on critical micelle concentration, aggregation behavior, and interfacial properties [15] [16] [17].
Linear versus branched chain comparisons reveal that mono-branched configurations reduce critical micelle concentration from 8.2 millimolar to 6.8 millimolar, while multi-branched structures further decrease this value to 5.9 millimolar [18] [19]. This reduction indicates enhanced hydrophobic interactions and improved thermodynamic favorability for micelle formation. The branching effect stems from increased molecular volume and altered chain flexibility that promotes aggregate stability [20] [21].
The micelle formation kinetics demonstrate accelerated dynamics with increased branching. Formation rate constants increase from 2.8 × 10⁶ s⁻¹ for linear chains to 3.7 × 10⁶ s⁻¹ for multi-branched configurations [15] [16]. This acceleration results from reduced activation energy barriers for aggregate formation and enhanced hydrophobic association rates. Simultaneously, dissolution rate constants increase proportionally, indicating faster dynamic equilibrium establishment [18].
Aggregation number variations provide insights into micelle structure-property relationships. Linear dodecyl chains form micelles with 64 molecules per aggregate, while branched configurations create smaller, more compact structures with 52-58 molecules [15] [19]. The reduced aggregation numbers in branched systems correlate with decreased hydrodynamic radii (1.9-2.1 nanometers versus 2.3 nanometers) and enhanced surface activity [22] [23].
The molecular packing constraints imposed by alkyl chain branching create significant effects on interfacial behavior. Branched chains exhibit greater conformational disorder at interfaces, leading to increased entropy and reduced interfacial tension [1] [23]. Molecular dynamics simulations confirm that branched alkyl groups show enhanced mobility and more favorable interactions with oil phases compared to linear counterparts [22] [24].
Chain length effects compound the influence of branching patterns. Extending chain length from C12 to C16 decreases critical micelle concentration by factors of 6-8, while maintaining the relative advantages of branched over linear configurations [15] [18]. The hydrophobic contribution scales approximately linearly with chain length, providing predictable structure-property relationships for surfactant design [21] [17].
| Chain Structure | CMC (mM) | Aggregation Number | Formation Rate (s⁻¹) | Hydrodynamic Radius (nm) |
|---|---|---|---|---|
| Linear C12 | 8.2 | 64 | 2.8 × 10⁶ | 2.3 |
| Mono-branched C12 | 6.8 | 58 | 3.2 × 10⁶ | 2.1 |
| Multi-branched C12 | 5.9 | 52 | 3.7 × 10⁶ | 1.9 |
| Linear C14 | 3.1 | 78 | 1.9 × 10⁶ | 2.8 |
| Multi-branched C14 | 2.3 | 66 | 2.4 × 10⁶ | 2.4 |
The combination of dodecyl(sulfophenoxy)benzenesulfonic acid with nonionic co-surfactants creates synergistic effects that substantially enhance oil recovery performance beyond the capabilities of individual components [25] [26] [27]. These formulations exploit complementary molecular mechanisms to achieve ultra-low interfacial tensions and improved reservoir compatibility [28] [29].
Optimal ratio determination studies reveal that anionic-to-nonionic ratios of 2:1 to 4:1 provide maximum synergistic benefits. The petroleum sulfonate-Tergitol 15-S-12 combination at 2:1 ratio achieves the lowest interfacial tension (0.006 mN/m) and highest enhanced recovery (27.8% original oil in place) [27] [10]. This optimization reflects balanced hydrophilic-lipophilic properties and minimized molecular interactions that could impede surface activity [28] [29].
The molecular interaction parameter (β) quantifies synergistic strength, with values ranging from -1.8 to -3.2 for different nonionic co-surfactant combinations [25] [10]. Negative β values indicate attractive interactions between surfactant species that promote mixed micelle formation and enhanced interfacial activity. The magnitude correlates directly with interfacial tension reduction and oil recovery enhancement [26] [28].
Ethoxylate chain length effects in nonionic co-surfactants significantly influence synergistic performance. Studies demonstrate that intermediate ethylene oxide (EO) numbers (4-8 units) provide optimal synergy, with shorter chains offering insufficient hydrophilicity and longer chains creating steric hindrance at interfaces [28] [12]. The C12-E8 alkyl ethoxylate combination with dodecyl sulfonate achieves 23.1% enhanced recovery through optimal molecular geometry [28].
Temperature stability enhancement represents a critical advantage of synergistic formulations. While individual surfactants may lose effectiveness above 100-110°C, properly formulated combinations maintain activity up to 135°C [12] [13]. This enhancement results from hydrogen bonding networks between ethoxylate groups and sulfonate functionalities that stabilize interfacial films against thermal degradation [26] [12].
The mechanism of synergistic action involves multiple phenomena occurring simultaneously at the oil-water interface. Electrostatic interactions between anionic and nonionic headgroups create enhanced surface density and reduced intermolecular repulsion [25] [29]. Hydrophobic chain intercalation improves molecular packing efficiency and interfacial film stability [27] [23]. Additionally, mixed micelle formation in bulk solution provides enhanced solubilization capacity for trapped oil droplets [26] [10].
Salinity tolerance improvements emerge from nonionic co-surfactant inclusion. High-salinity environments (>30,000 ppm total dissolved solids) typically compromise anionic surfactant performance through precipitation reactions with multivalent ions. Nonionic components provide protective effects that maintain system stability and effectiveness under harsh reservoir conditions [12] [4].
Phase behavior optimization becomes critical for field applications. Synergistic formulations enable Winsor Type III microemulsion formation at optimal salinity conditions, creating ultra-low interfacial tensions and enhanced oil mobilization [30] [25]. The phase boundaries can be fine-tuned through co-surfactant selection and concentration adjustments to match specific reservoir characteristics [26] [12].
| Formulation | Optimal Ratio | Ultra-low IFT (mN/m) | Enhanced Recovery (% OOIP) | Temperature Stability (°C) | Synergy Parameter (β) |
|---|---|---|---|---|---|
| DSBS + Triton X-100 | 3:1 | 0.008 | 24.3 | 120 | -2.8 |
| PS + Tergitol 15-S-12 | 2:1 | 0.006 | 27.8 | 135 | -3.2 |
| ABS + PEG Ethers | 4:1 | 0.012 | 19.6 | 110 | -2.1 |
| DS + C12-E8 | 3:2 | 0.009 | 23.1 | 125 | -2.9 |